molecular formula C15H14FNO B1639521 N-(2-Fluorobenzyl)-4-methylbenzamide

N-(2-Fluorobenzyl)-4-methylbenzamide

Cat. No.: B1639521
M. Wt: 243.28 g/mol
InChI Key: NMRMTYLSZSLUIP-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-4-methylbenzamide is an organic compound with the molecular formula C15H14FNO and a molecular weight of 243.28 g/mol . Its structure features a benzamide core substituted with a 4-methyl group and an N-(2-fluorobenzyl) side chain. This specific arrangement places it within a class of fluorinated benzamides that are of significant interest in medicinal chemistry for the development of new pharmacological tools and therapeutic agents. The presence of the fluorine atom is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and its ability to penetrate biomembranes . Fluorinated benzamide analogues have been extensively investigated for their receptor-binding capabilities. For instance, certain structural analogues have been developed as high-affinity ligands for sigma-2 receptors, which are biomarkers for tumor cell proliferation, and have been used in positron emission tomography (PET) for imaging solid tumors . Furthermore, the N-benzyl benzamide scaffold is a recognized pharmacophore in antimicrobial research. Co-crystal structure analyses have shown that related compounds act as direct inhibitors of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the potential of this chemical class in addressing drug-resistant strains . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-11-6-8-12(9-7-11)15(18)17-10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

NMRMTYLSZSLUIP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(2-Fluorobenzyl)-4-methylbenzamide with related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Physicochemical Properties
Table 1: Substituent Variations and Physical Properties
Compound Name Substituent (R) Melting Point (°C) Fluorescence λexem (nm) Key References
This compound 2-Fluorobenzyl Not reported Not studied
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, 2-methoxy Not reported 340/380 (pH 5, 25°C)
N-(2-Iodophenyl)-4-methylbenzamide 2-Iodophenyl Not reported Not studied
N-(2,6-Dichlorophenyl)-4-methylbenzamide 2,6-Dichlorophenyl Not reported Not studied

Key Observations :

  • Fluorine vs.
Table 2: HDAC Inhibition Profiles of 4-Methylbenzamide Derivatives
Compound Name HDAC1 Ki (nM) HDAC3 Ki (nM) HDAC1/HDAC3 Selectivity Ratio Key References
This compound Not studied Not studied
Compound 109 (HDAC inhibitor) 6.1 36.6 6-fold
Compound 136 (HDAC inhibitor) 8.3 24.9 3-fold

Key Observations :

  • Structural Modifications: Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) demonstrate how elongation of the alkyl chain and fluorination of the aromatic ring modulate HDAC isoform selectivity. The 2-fluorobenzyl group in the parent compound may similarly influence binding kinetics if tested against HDACs.
  • Slow-On/Slow-Off Kinetics : Both 109 and 136 exhibit prolonged enzyme inhibition, a trait common to benzamide-based HDAC inhibitors .

Key Observations :

  • Synthetic Efficiency : Pyrazoline-linked 4-methylbenzamides achieve moderate yields (65–71%), highlighting the challenges of introducing bulky substituents (e.g., dihalophenyl groups) during synthesis .

Preparation Methods

Reagent Selection and Reaction Conditions

Modern peptide coupling agents such as benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) enable direct amidation under mild conditions. A protocol adapted from the synthesis of 4-bromo-2-fluoro-N-methylbenzamide demonstrates this approach:

Procedure :

  • Reactants : 4-Methylbenzoic acid (1.0 equiv.), 2-fluorobenzylamine (1.1 equiv.), BOP (1.1 equiv.), and N-ethyl-N,N-diisopropylamine (DIEA, 3.3 equiv.) in dichloromethane (0.20 M).
  • Reaction : Stir at room temperature for 2 hours.
  • Workup : Hydrolyze with water, extract with dichloromethane (2×), wash organic layers with brine, dry over MgSO₄, and concentrate.
  • Purification : Flash column chromatography (10–50% ethyl acetate in cyclohexane) yields the product as a white solid.

Key Advantages :

  • Avoids harsh conditions required for acid chloride generation.
  • High functional group tolerance, minimizing side reactions.

Optimization and Yield Considerations

The use of BOP as a coupling agent achieves near-quantitative yields in analogous systems. However, scalability may be limited by reagent cost. Substituting BOP with EDCl and hydroxybenzotriazole (HOBt) could reduce expenses while maintaining efficiency.

Acid Chloride-Based Synthesis

Generation of 4-Methylbenzoyl Chloride

Activation of 4-methylbenzoic acid via conversion to its acid chloride precedes amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ are common reagents for this step:

Procedure :

  • Chlorination : Reflux 4-methylbenzoic acid with excess SOCl₂ (2.5 equiv.) in anhydrous toluene at 70°C for 3 hours.
  • Distillation : Remove excess SOCl₂ under reduced pressure to isolate 4-methylbenzoyl chloride.

Amidation with 2-Fluorobenzylamine

The Schotten-Baumann reaction provides a classical framework for coupling acid chlorides with amines:

Procedure :

  • Reactants : 4-Methylbenzoyl chloride (1.0 equiv.) and 2-fluorobenzylamine (1.2 equiv.) in tetrahydrofuran (THF).
  • Base : Add triethylamine (2.0 equiv.) to scavenge HCl.
  • Reaction : Stir at 0°C to room temperature for 4 hours.
  • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purification : Recrystallization from ethanol/water affords crystalline product.

Key Advantages :

  • High atom economy and scalability.
  • Avoids expensive coupling reagents.

Comparative Analysis of Methods

The table below contrasts critical parameters for the two primary synthesis routes:

Parameter Coupling Reagent Method Acid Chloride Method
Reaction Time 2 hours 4 hours
Yield 95–98% 85–90%
Purification Column chromatography Recrystallization
Cost Efficiency Low (expensive reagents) High (commodity chemicals)
Scalability Limited by reagent cost Highly scalable

Alternative Pathways and Innovations

Solid-Phase Synthesis

High-throughput methodologies using resin-bound acids or amines could streamline production, though this remains speculative without explicit literature support.

Challenges and Mitigation Strategies

  • Hydrolysis Sensitivity : Fluorinated benzylamines may exhibit instability under acidic conditions. Maintaining pH neutrality during workup minimizes decomposition.
  • Byproduct Formation : Excess coupling reagents or unreacted acid chlorides necessitate rigorous washing steps.
  • Purity Optimization : Recrystallization solvents (e.g., ethanol/water mixtures) enhance crystalline purity compared to chromatographic methods.

Q & A

Q. What are the standard synthetic routes for N-(2-Fluorobenzyl)-4-methylbenzamide, and what coupling reagents are recommended for amide bond formation?

The synthesis of benzamide derivatives typically employs carbodiimide-based coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are widely used to activate carboxylic acids for reaction with amines. In a related study on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, these reagents facilitated amide bond formation at low temperatures (-50°C), yielding a stable product confirmed by IR, 1H^1H-NMR, and elemental analysis . For this compound, similar protocols can be adapted, substituting 2-fluorobenzylamine as the amine component.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To confirm the presence of amide (C=O, ~1650–1680 cm1^{-1}) and aromatic C-F (~1220 cm1^{-1}) bonds.
  • 1H^1H-NMR : To verify substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm and methyl groups at δ 2.3–2.5 ppm).
  • Mass spectrometry : For molecular weight validation.
  • Elemental analysis : To ensure stoichiometric purity. These methods were validated in studies on structurally analogous benzamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

Optimization involves:

  • Temperature control : Maintaining sub-ambient temperatures (-20°C to 0°C) during coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reagent solubility.
  • Purification : Column chromatography or recrystallization improves purity. A study on similar compounds achieved 85–90% yield by optimizing these parameters .

Q. What factors contribute to discrepancies in fluorescence intensity data for benzamide derivatives, and how can they be resolved?

Fluorescence behavior is sensitive to:

  • Solvent polarity : Non-polar solvents may enhance emission intensity by reducing quenching.
  • pH : Optimal fluorescence for benzamides often occurs near pH 5–6 (e.g., observed in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) .
  • Temperature : Elevated temperatures increase collisional quenching, reducing intensity. To resolve contradictions, standardize conditions (e.g., pH 5 buffer, 25°C) and use internal standards for calibration.

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Molecular docking : To model binding affinity with target proteins (e.g., enzymes or receptors).
  • Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes over time. These approaches were applied to a pyrimidine-based benzamide analog, revealing interactions with anti-cancer targets .

Data-Driven Analysis

Q. How does the fluorobenzyl substituent influence the electronic properties of this compound compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom alters:

  • Electron density : Reduces electron-richness of the aromatic ring, affecting reactivity in electrophilic substitutions.
  • Lipophilicity : Increases logP values, potentially enhancing membrane permeability. Comparative studies on fluorinated vs. chlorinated benzamides (e.g., ) show measurable differences in spectroscopic and solubility profiles .

Q. What are the methodological challenges in determining binding constants for this compound with biological targets?

Challenges include:

  • Signal interference : Fluorescence or UV-Vis signals from the compound may overlap with biomolecule signals.
  • Binding site accessibility : Steric hindrance from the fluorobenzyl group may reduce binding efficiency. Solutions involve using Job’s plot analysis or isothermal titration calorimetry (ITC) to quantify interactions, as demonstrated in studies on similar sulfonamide derivatives .

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